molecular formula C17H18ClN3O3 B2936806 2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421509-42-3

2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2936806
CAS RN: 1421509-42-3
M. Wt: 347.8
InChI Key: CKOXABSDESEQEB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is commonly referred to as CP-122,721 and belongs to the class of piperidine derivatives. CP-122,721 has been shown to exhibit promising results in various studies, making it a subject of interest for many researchers.

Scientific Research Applications

Molecular Interaction Studies

A study on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a selective antagonist for the CB1 cannabinoid receptor, used AM1 molecular orbital method for conformational analysis. This research provides insights into the molecular interactions and conformational dynamics of such compounds when binding to receptors, offering a foundational understanding for further exploration of 2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone in related contexts (Shim et al., 2002).

Synthetic and Structural Characterization

Research on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a compound with some structural similarities, involved synthesis, characterization, and theoretical calculations. The study detailed the molecular structure, confirming it through X-ray diffraction, and analyzed intermolecular interactions. This work illustrates the approach towards synthesizing and understanding the structural and electronic properties of complex molecules, relevant to the exploration of 2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (Karthik et al., 2021).

Pharmacological Applications

Another study involving a pyrazole derivative highlights the process of identifying and synthesizing molecules with potential pharmacological applications. This example underscores the importance of rigorous synthesis, identification, and testing processes in developing compounds with specific biological activities, which could be applied to the exploration of 2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone for targeted therapeutic applications (Power et al., 2015).

Chemical Synthesis and Methodology Development

The synthesis and evaluation of novel photosensitizers for controlled degradation of polyethylene, featuring benzophenone derivatives, reflect the broader utility of chemical synthesis and methodology development in materials science. This area of research could offer a framework for developing applications of 2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone in materials engineering or as part of novel chemical processes (Acosta et al., 1996).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-1-3-14(4-2-13)23-12-17(22)21-9-5-15(6-10-21)24-16-11-19-7-8-20-16/h1-4,7-8,11,15H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOXABSDESEQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

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